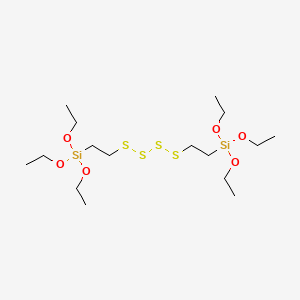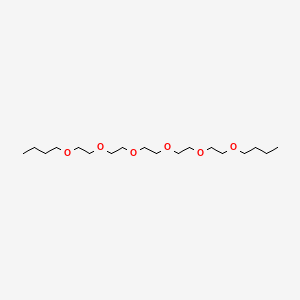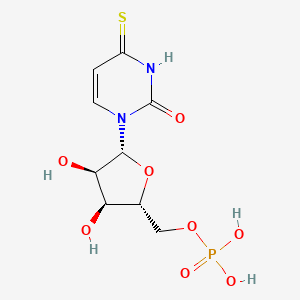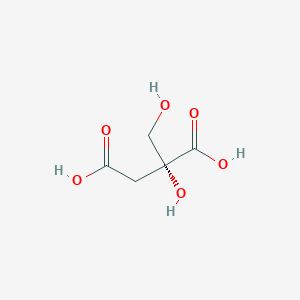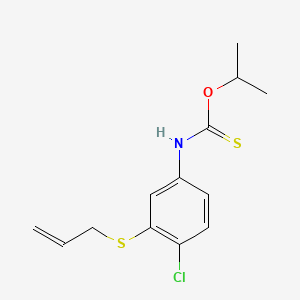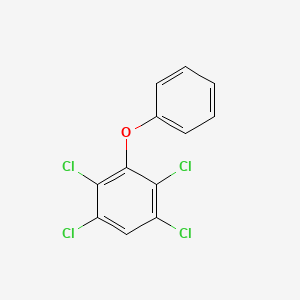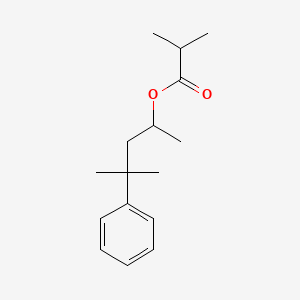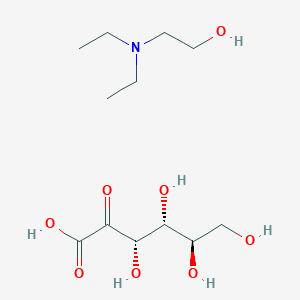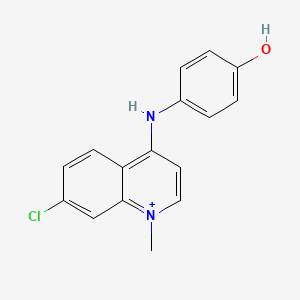
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a chlorine atom at the 7th position and a methyl group at the 1st position. Additionally, it has an amino group attached to the 4th position of the quinoline ring, which is further connected to a phenol group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline ring system. This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The resulting quinoline derivative is then chlorinated at the 7th position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Next, the methylation of the quinoline ring at the 1st position can be carried out using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH). The amino group is introduced at the 4th position through a nucleophilic substitution reaction using ammonia (NH3) or an amine derivative. Finally, the phenol group is attached to the amino group via a coupling reaction using reagents like phenol and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to achieve efficient and reproducible results. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are used to isolate and purify the compound.
化学反应分析
Types of Reactions
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, it can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways may vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
7-Chloro-1-methylquinoline: Lacks the amino and phenol groups, resulting in different chemical and biological properties.
4-Aminoquinoline: Lacks the chlorine and methyl groups, leading to variations in its reactivity and applications.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Uniqueness
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol is unique due to its specific combination of substituents, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom, methyl group, amino group, and phenol group in the quinoline ring system allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
属性
CAS 编号 |
24616-93-1 |
|---|---|
分子式 |
C16H14ClN2O+ |
分子量 |
285.75 g/mol |
IUPAC 名称 |
4-[(7-chloro-1-methylquinolin-1-ium-4-yl)amino]phenol |
InChI |
InChI=1S/C16H13ClN2O/c1-19-9-8-15(14-7-2-11(17)10-16(14)19)18-12-3-5-13(20)6-4-12/h2-10,20H,1H3/p+1 |
InChI 键 |
IPYDEOKUKGINPO-UHFFFAOYSA-O |
规范 SMILES |
C[N+]1=C2C=C(C=CC2=C(C=C1)NC3=CC=C(C=C3)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



